molecular formula C19H20N4O5S B2461502 N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1171937-51-1

N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2461502
CAS No.: 1171937-51-1
M. Wt: 416.45
InChI Key: HBMCUVBJBIRQPU-UHFFFAOYSA-N
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Description

N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound with intricate molecular architecture

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Furan-2-yl-1,3,4-oxadiazole

    • React furan-2-carboxylic acid hydrazide with an appropriate oxidizing agent to yield furan-2-yl-1,3,4-oxadiazole.

    • Reaction condition: acidic or basic medium, temperature control between 60-80°C.

  • Nucleophilic Substitution

    • Introduce the piperidine moiety through nucleophilic substitution using a suitable halide derivative.

    • Reaction condition: reflux in an organic solvent, e.g., dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine.

  • Sulfonylation

    • Attach the sulfonyl group by reacting the intermediate with sulfonyl chloride.

    • Reaction condition: low temperature (0-5°C) to control reactivity, using an organic solvent like dichloromethane.

  • Acetylation

    • Final acetylation to incorporate the acetamide group using acetic anhydride or acetyl chloride.

    • Reaction condition: mild heating (40-60°C) to ensure complete reaction.

Industrial Production Methods

  • Similar synthetic routes are employed at an industrial scale with optimizations in reaction conditions to enhance yield and purity. Continuous flow synthesis and automated reaction setups may be utilized to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation, forming furan-2,5-dione under strong oxidizing conditions (e.g., permanganate, dichromate).

  • Reduction: : The oxadiazole ring can be reduced to form dihydro derivatives using mild reducing agents such as sodium borohydride.

  • Substitution: : Electrophilic aromatic substitution on the phenyl ring, utilizing reagents like halogens or nitro groups under Lewis acid catalysis.

Common Reagents and Conditions

  • Oxidizing agents: KMnO₄, CrO₃

  • Reducing agents: NaBH₄, H₂/Pd-C

  • Substitution catalysts: AlCl₃, FeBr₃

Major Products Formed

  • Oxidation: formation of furan-2,5-dione

  • Reduction: formation of dihydro derivatives

  • Substitution: halogenated or nitro-substituted products on the phenyl ring

Scientific Research Applications

Chemistry

  • Utilized in the synthesis of complex organic molecules due to its multiple reactive sites.

  • Acts as a ligand in coordination chemistry to form metal complexes.

Biology and Medicine

  • Explored for its potential as a pharmaceutical lead compound due to its diverse functional groups, which may interact with various biological targets.

  • Investigated for anti-inflammatory and anticancer properties.

Industry

  • Used in the development of new materials with specialized properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various therapeutic effects.

Molecular Targets and Pathways

  • Enzyme inhibition: The sulfonyl and oxadiazole groups may inhibit enzyme activity by binding to active sites.

  • Receptor binding: The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison

  • N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide: : Lacks the sulfonyl group, reducing its potential interactions with enzymes.

  • N-(4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)phenyl)ethanamide: : Similar structure but with an ethanamide group, affecting its physicochemical properties and biological activity.

Uniqueness

  • The presence of the sulfonyl group in N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide enhances its reactivity and potential for diverse applications compared to similar compounds.

List of Similar Compounds

  • N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide

  • N-(4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)phenyl)ethanamide

  • N-(4-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)methanamide

This deep dive into this compound should offer a solid understanding of its synthesis, reactivity, and applications

Properties

IUPAC Name

N-[4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-13(24)20-15-4-6-16(7-5-15)29(25,26)23-10-8-14(9-11-23)18-21-22-19(28-18)17-3-2-12-27-17/h2-7,12,14H,8-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCUVBJBIRQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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